molecular formula C10H7F2N B1320769 2-(Difluoromethyl)quinoline CAS No. 1075184-01-8

2-(Difluoromethyl)quinoline

Cat. No.: B1320769
CAS No.: 1075184-01-8
M. Wt: 179.17 g/mol
InChI Key: ZPSLQVUFNFDCGA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)quinoline can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. This method typically involves a two-step process where N-alkylation is followed by cyclization . Another method includes the use of microwave irradiation, which promotes the reaction under solvent-free conditions, making it a greener alternative .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanostructured titanium dioxide photocatalysts under microwave irradiation has been reported to be effective . Additionally, solvent-free conditions and the use of recyclable catalysts like molecular iodine and silica gel are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.

    Substitution: Reagents like sodium hydride and alkyl halides are frequently used in substitution reactions.

Major Products:

Scientific Research Applications

2-(Difluoromethyl)quinoline has a broad range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)quinoline
  • 2-(Methyl)quinoline
  • 2-(Chloromethyl)quinoline

Comparison: 2-(Difluoromethyl)quinoline is unique due to its difluoromethyl group, which provides distinct chemical and biological properties compared to its analogs. For instance, the difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, which can enhance its biological activity . Additionally, the presence of fluorine atoms can increase the compound’s metabolic stability and lipophilicity, making it more effective in certain applications .

Properties

IUPAC Name

2-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSLQVUFNFDCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599429
Record name 2-(Difluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075184-01-8
Record name 2-(Difluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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